Tris(3-fluorophenyl)phosphine

Overview

Description

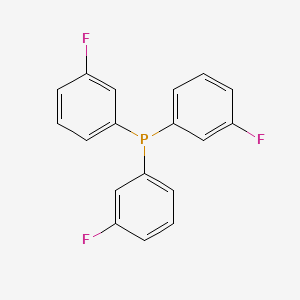

Tris(3-fluorophenyl)phosphine is an organophosphorus compound with the chemical formula C18H12F3P. It is characterized by the presence of three fluorophenyl groups attached to a central phosphorus atom. This compound is known for its utility as a ligand in coordination chemistry and its role in various organic reactions .

Mechanism of Action

Mode of Action

The mode of action of Tris(3-fluorophenyl)phosphine is complex and multifaceted. It has been found to react with acrylic acid and its derivatives, leading to the synthesis of new quaternary phosphonium salts . This interaction suggests that the compound may act as a catalyst or reactant in certain chemical reactions .

Biochemical Pathways

Its reaction with acrylic acid and its derivatives indicates that it may play a role in the synthesis of new compounds, potentially affecting various biochemical pathways .

Result of Action

The synthesized phosphonium salts from its reaction with acrylic acid and its derivatives were evaluated for in vitro antimicrobial activity , suggesting potential biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-fluorophenyl)phosphine can be synthesized through the reaction of phosphorus trichloride with 3-fluorophenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Tris(3-fluorophenyl)phosphine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides.

Complexation Reactions: It forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used in the presence of solvents like dichloromethane.

Major Products:

Substitution Reactions: Products include substituted phosphines.

Oxidation Reactions: Products include phosphine oxides.

Complexation Reactions: Products include metal-phosphine complexes.

Scientific Research Applications

Tris(3-fluorophenyl)phosphine has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in the synthesis of coordination complexes and as a reagent in organic synthesis.

Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

Comparison with Similar Compounds

- **Tris(4-fluorophenyl)

Biological Activity

Tris(3-fluorophenyl)phosphine (TFPP) is an organophosphorus compound notable for its unique structural properties and diverse applications in chemistry and biology. With the molecular formula C18H12F3P, TFPP features three fluorophenyl groups attached to a central phosphorus atom, which significantly influences its chemical reactivity and biological interactions. This article explores the biological activity of TFPP, focusing on its mechanisms of action, biochemical pathways, and potential applications in various fields.

- Molecular Weight : 316.263 g/mol

- CAS Number : 23039-94-3

- IUPAC Name : tris(3-fluorophenyl)phosphane

- SMILES : C1=CC(=CC(=C1)P(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F

The biological activity of TFPP is complex and multifaceted. It primarily acts as a ligand in coordination chemistry and has been found to participate in various chemical reactions, including:

- Reactions with Acrylic Acid : TFPP reacts with acrylic acid and its derivatives, leading to the formation of new quaternary phosphonium salts. These products have been evaluated for their antimicrobial activity, indicating potential therapeutic applications.

- Coordination Complexes : As a ligand, TFPP can form complexes with transition metals, which are essential for catalysis in organic synthesis and industrial processes. The presence of electron-withdrawing fluorine atoms enhances the electron density at the phosphorus center, affecting the stability and reactivity of these complexes.

Antimicrobial Properties

Research has shown that phosphonium salts synthesized from TFPP exhibit significant antimicrobial activity against various pathogens. In vitro studies indicate that these compounds can inhibit bacterial growth, suggesting their potential use as antimicrobial agents in pharmaceuticals.

Enzyme Interactions

TFPP is employed in studies investigating enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with enzymes may influence enzymatic activity and provide insights into biochemical pathways relevant to drug design and development.

Case Study 1: Synthesis of Phosphonium Salts

In a study where TFPP was reacted with acrylic acid derivatives, several phosphonium salts were synthesized. These salts were tested for antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting the therapeutic potential of these derivatives.

Case Study 2: Coordination Chemistry Applications

TFPP was utilized in the synthesis of diiron complexes where it acted as a monodentate ligand. The structural characterization revealed that the fluorinated phenyl groups influenced the electronic properties of the resulting complexes, enhancing their catalytic activity in hydrogenation reactions .

Comparative Analysis

To better understand the biological activity of TFPP, it is beneficial to compare it with similar compounds:

| Compound | Molecular Formula | Antimicrobial Activity | Coordination Chemistry |

|---|---|---|---|

| This compound | C18H12F3P | Yes | Strong |

| Tris(4-fluorophenyl)phosphine | C18H12F3P | Moderate | Moderate |

| Triphenylphosphine | C18H15P | No | Weak |

Properties

IUPAC Name |

tris(3-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTRINLXFPIWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177592 | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23039-94-3 | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23039-94-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(3-fluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23039-94-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Tris(3-fluorophenyl)phosphine in diiron complex synthesis, and how does its structure influence these complexes?

A1: this compound acts as a monodentate ligand, meaning it bonds to a metal center through a single phosphorus atom. [, , , , ] This interaction allows it to replace carbonyl ligands in diiron hexacarbonyl complexes, leading to the formation of new diiron pentacarbonyl derivatives. [, , , , ] The presence of the three electron-withdrawing fluorine atoms on the phenyl rings influences the electronic properties of the phosphorus atom, impacting the overall electron density and reactivity of the resulting diiron complexes. [, ]

Q2: Can you provide details about the structural characterization of this compound?

A2: * Molecular Formula: C18H12F3P []* Molecular Weight: 332.26 g/mol* Spectroscopic Data: While specific spectroscopic data is not detailed in the provided research, this compound is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity. [, , , , ]

Q3: How does the use of this compound in diiron complexes contribute to mimicking the active sites of [FeFe]-hydrogenases?

A3: [FeFe]-hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen (H2). Diiron complexes containing this compound, along with other ligands like dithiolates, are synthesized as structural and functional models for the active sites of these enzymes. [] These model complexes help researchers understand the mechanism of H2 activation and production by the enzyme, potentially paving the way for the development of new catalysts for energy applications.

Q4: What are the electrochemical properties of diiron complexes containing this compound, and how are they studied?

A4: The electrochemical behavior of these diiron complexes is investigated using cyclic voltammetry. [, , ] This technique provides insights into the reduction and oxidation potentials of the complexes, which are crucial parameters for understanding their reactivity and potential applications in catalytic processes like hydrogen evolution. The presence of this compound can influence these redox potentials due to its electron-withdrawing nature.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.